molecular formula C16H27N5O4 B14677719 L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- CAS No. 32467-84-8

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl-

Cat. No.: B14677719
CAS No.: 32467-84-8
M. Wt: 353.42 g/mol
InChI Key: TXOZOKVIYFOVBE-SRVKXCTJSA-N
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Description

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- is a peptide derivative featuring a prolinamide backbone modified with a 5-oxo-prolyl (pyroglutamyl) residue and an L-lysyl side chain. For instance, enzymatic amidation using immobilized Candida antarctica lipase B (CalB) has been optimized for L-prolinamide production, achieving high atom economy (86.4%) and enantiomeric purity (ee > 99%) .

The compound’s structural complexity—combining pyroglutamate, lysine, and prolinamide moieties—suggests roles in molecular recognition, such as binding to cellular receptors or enzymes. For example, similar compounds like L-prolinamide,5-oxo-L-prolyl-L-phenylanyl-4-hydroxy (isolated from Pseudomonas fluorescens) exhibit antifungal activity by targeting the 3GNU receptor in Pythium spp., with a docking score of -147.511 and strong hydrogen bonding interactions .

Properties

CAS No.

32467-84-8

Molecular Formula

C16H27N5O4

Molecular Weight

353.42 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H27N5O4/c17-8-2-1-4-11(20-15(24)10-6-7-13(22)19-10)16(25)21-9-3-5-12(21)14(18)23/h10-12H,1-9,17H2,(H2,18,23)(H,19,22)(H,20,24)/t10-,11-,12-/m0/s1

InChI Key

TXOZOKVIYFOVBE-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C2CCC(=O)N2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- typically involves the stepwise coupling of the amino acids. The process begins with the protection of the amino groups to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .

Industrial Production Methods

Industrial production of this compound can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding the protected amino acids. The use of automated peptide synthesizers further enhances the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can lead to the formation of various substituted peptides .

Scientific Research Applications

L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to cell wall proteins of certain pathogens, inhibiting their growth and proliferation. This interaction disrupts the normal function of the cell wall, leading to the death of the pathogen .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- and related compounds:

Compound Molecular Formula Key Residues Biological Activity Synthesis Method Atom Economy References
L-Prolinamide, 5-oxo-L-prolyl-L-lysyl- C₁₄H₂₄N₄O₅ (hypothetical) 5-oxo-prolyl, L-lysyl Potential receptor binding (inferred) Likely enzymatic coupling N/A
L-Prolinamide,5-oxo-L-prolyl-L-phenylanyl-4-hydroxy C₁₉H₂₄N₄O₅ 5-oxo-prolyl, L-phenylanyl Antifungal (60% growth inhibition of Pythium spp.) Microbial fermentation + ethyl acetate extraction N/A
5-Oxo-L-prolyl-L-threonyl-L-prolinamide C₁₄H₂₂N₄O₅ 5-oxo-prolyl, L-threonyl Unspecified bioactivity Chemical synthesis 45.5% (chemical)
Leuprorelin acetate C₅₉H₈₄N₁₆O₁₂·C₂H₄O₂ 5-oxo-prolyl, D-tryptophyl, etc. Hormone therapy (GnRH agonist) Solid-phase peptide synthesis N/A
L-Prolinamide (base compound) C₅H₁₀N₂O None Intermediate in drug synthesis Biocatalytic amidation (86.4% atom economy) 86.4%

Key Findings :

Synthetic Efficiency: Biocatalytic methods (e.g., CalB-mediated amidation) outperform traditional chemical synthesis in atom economy (86.4% vs. 45.5%) and sustainability by avoiding halogenated solvents (e.g., dichloromethane) and hazardous waste (SO₂, HCl) . Enzymatic processes also preserve enantiomeric purity (ee > 99%), critical for pharmaceutical applications .

Biological Activity: Antifungal Activity: The phenylalanine-containing derivative (L-prolinamide,5-oxo-L-prolyl-L-phenylanyl-4-hydroxy) inhibits Pythium spp. growth by 60% via binding to the 3GNU receptor, highlighting the role of aromatic residues in target specificity . Pharmaceutical Potential: Leuprorelin acetate, a complex peptide with D-amino acids, demonstrates how structural diversity (e.g., D-tryptophyl, tyrosine) enables therapeutic applications, such as prostate cancer treatment .

Structural Determinants :

  • Charge and Solubility : Prolinamide derivatives vary in charge—L-prolinamide is cationic, while N-acetyl-L-prolinamide is neutral. This impacts solubility and interaction with biological targets .
  • Residue Effects : Substituting lysine (basic) with phenylalanine (hydrophobic) or threonine (polar) alters binding affinity and bioactivity. For example, lysine’s amine group may enhance receptor interaction in aqueous environments .

Industrial Scalability :

  • Biocatalytic processes using immobilized CalB are scalable, with preparative-scale yields up to 117 mM product concentration. Engineered variants like CalBopt-24 T245S further enhance efficiency .
  • In contrast, microbial fermentation (e.g., for Pseudomonas-derived compounds) requires optimization of extraction and purification steps, limiting scalability .

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